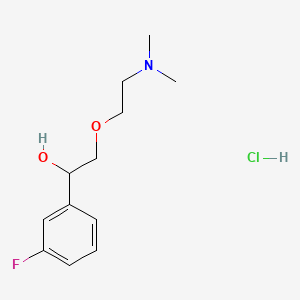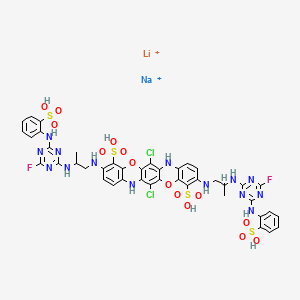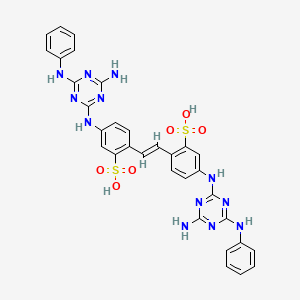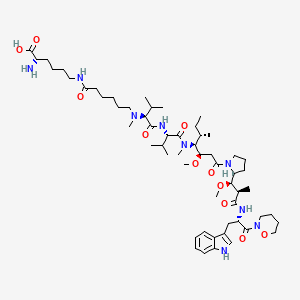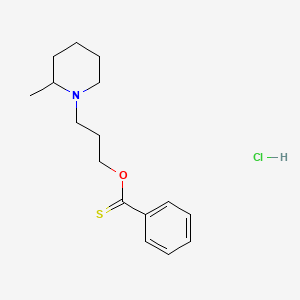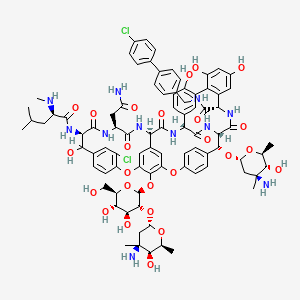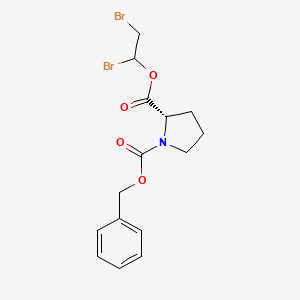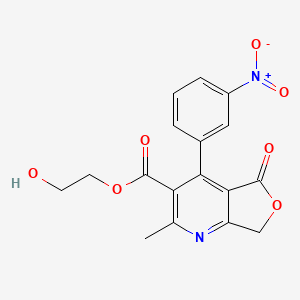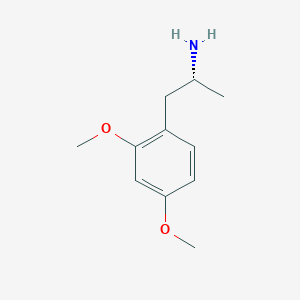
2,4-Dimethoxyamphetamine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxyamphetamine, ®-, is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. The compound’s chemical formula is C11H17NO2, and it has a molecular weight of 195.258 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxyamphetamine, ®-, typically involves the amination of 2,4-dimethoxyphenylacetone. One method employs microbial synthesis using soil isolates such as Arthrobacter sp. KNK168 and Pseudomonas sp. KNK425. These microorganisms aminate 2,4-dimethoxyphenylacetone in the presence of sec-butylamine as an amino donor, yielding the ®- and (S)-isomers with high enantioselectivity .
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxyamphetamine, ®-, are not well-documented due to its limited use and legal restrictions. the microbial synthesis method mentioned above could be scaled up for industrial applications, provided the necessary bioreactors and fermentation conditions are optimized.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxyamphetamine, ®-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,4-Dimethoxyamphetamine, ®-, can yield 2,4-dimethoxyphenylacetone or 2,4-dimethoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other psychoactive compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s effects on neurotransmitter systems make it a subject of interest in neuropharmacology research.
Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Its limited industrial applications are primarily in research and development settings.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxyamphetamine, ®-, involves its interaction with monoamine transporters and receptors. It acts as a substrate for the serotonin, dopamine, and norepinephrine transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Additionally, it inhibits monoamine oxidase, preventing the breakdown of monoamines .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxyamphetamine, ®-, is similar to other dimethoxyamphetamines, such as 2,5-Dimethoxyamphetamine and 3,4-Dimethoxyamphetamine. its unique substitution pattern at the 2 and 4 positions distinguishes it from its isomers. Other similar compounds include:
- 2,3-Dimethoxyamphetamine
- 2,5-Dimethoxyamphetamine
- 2,6-Dimethoxyamphetamine
- 3,4-Dimethoxyamphetamine
- 3,5-Dimethoxyamphetamine
These compounds share structural similarities but differ in their pharmacological profiles and effects.
Eigenschaften
CAS-Nummer |
67313-94-4 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2R)-1-(2,4-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
DQWOZMUBHQPFFF-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CC1=C(C=C(C=C1)OC)OC)N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



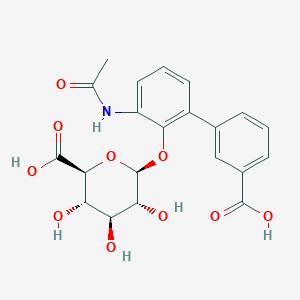
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)


